3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an indole moiety, and a methoxyphenyl group, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzamide can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential pharmaceutical applications.
Uniqueness: 3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of the chloro group and methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-29-19-11-9-16(10-12-19)21(22-15-26-23-8-3-2-7-20(22)23)14-27-24(28)17-5-4-6-18(25)13-17/h2-13,15,21,26H,14H2,1H3,(H,27,28) |
InChI Key |
QFQWRHXTJRCXMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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